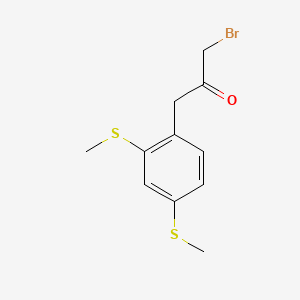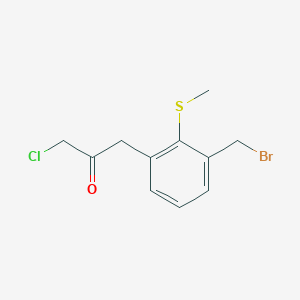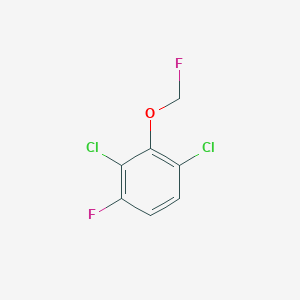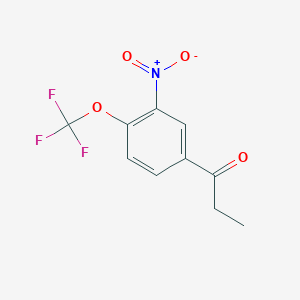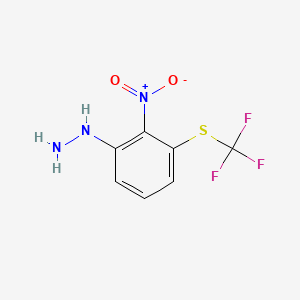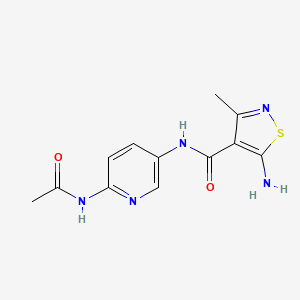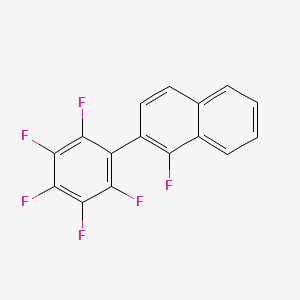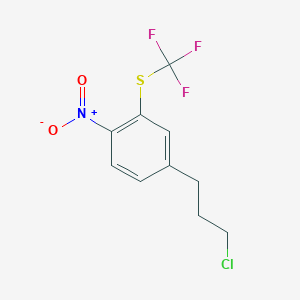
1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, a nitro group, and a trifluoromethylthio group
Méthodes De Préparation
The synthesis of 1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with benzene derivatives that are functionalized with appropriate substituents.
Reaction Conditions:
Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated sulfuric acid and nitric acid.
Trifluoromethylthio Group Introduction: The trifluoromethylthio group can be introduced using reagents such as trifluoromethylthiolating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 3-chloropropyl group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Hydrogen peroxide in an acidic or basic medium.
Major products formed from these reactions include substituted benzene derivatives with modified functional groups.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mécanisme D'action
The mechanism by which 1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-4-nitrobenzene: Lacks the trifluoromethylthio group, resulting in different chemical and biological properties.
1-(3-Chloropropyl)-3-(trifluoromethylthio)benzene: Lacks the nitro group, affecting its reactivity and applications.
4-Nitro-3-(trifluoromethylthio)benzene: Lacks the 3-chloropropyl group, leading to different substitution patterns and reactivity.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9ClF3NO2S |
|---|---|
Poids moléculaire |
299.70 g/mol |
Nom IUPAC |
4-(3-chloropropyl)-1-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF3NO2S/c11-5-1-2-7-3-4-8(15(16)17)9(6-7)18-10(12,13)14/h3-4,6H,1-2,5H2 |
Clé InChI |
CGAOYRDXUMNAIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCCCl)SC(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



